molecular formula C12H8FN3O3S B2529043 3-fluoro-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]benzamide CAS No. 394694-98-5

3-fluoro-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]benzamide

Cat. No. B2529043
CAS RN: 394694-98-5
M. Wt: 293.27
InChI Key: QDYQZMWFIYLMNX-VGOFMYFVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]benzamide, also known as FNMT, is a chemical compound that has been extensively studied in the scientific community due to its potential applications in drug discovery and development. FNMT is a small molecule that belongs to the class of benzamide derivatives and has a molecular weight of 365.33 g/mol.

Mechanism of Action

The mechanism of action of 3-fluoro-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]benzamide is not fully understood, but it is believed to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and the formation of beta-amyloid plaques. 3-fluoro-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable effect in cancer therapy.
Biochemical and Physiological Effects:
3-fluoro-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the formation of beta-amyloid plaques. 3-fluoro-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]benzamide has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

3-fluoro-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]benzamide has several advantages for lab experiments, including its high purity and yield, and its potential applications in drug discovery and development. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several potential future directions for the study of 3-fluoro-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]benzamide. One direction is to further investigate its potential applications in the treatment of cancer and Alzheimer's disease. Another direction is to study its potential applications in other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis method for increased purity and yield.

Synthesis Methods

The synthesis of 3-fluoro-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]benzamide involves the reaction of 3-fluoro-4-nitrobenzaldehyde with 2-amino-5-nitrothiophene in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with N-methylbenzamide to obtain the final product, 3-fluoro-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]benzamide. The synthesis method has been optimized to yield high purity and yield of 3-fluoro-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]benzamide.

Scientific Research Applications

3-fluoro-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]benzamide has been extensively studied for its potential applications in drug discovery and development. It has shown promising results in inhibiting the growth of cancer cells and has been identified as a potential therapeutic agent for the treatment of cancer. 3-fluoro-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]benzamide has also been studied for its potential applications in the treatment of Alzheimer's disease and has shown promising results in inhibiting the formation of beta-amyloid plaques, which are a hallmark of the disease.

properties

IUPAC Name

3-fluoro-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FN3O3S/c13-9-3-1-2-8(6-9)12(17)15-14-7-10-4-5-11(20-10)16(18)19/h1-7H,(H,15,17)/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDYQZMWFIYLMNX-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NN=CC2=CC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)C(=O)N/N=C/C2=CC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.